Product packaging for Goserelin(Cat. No.:CAS No. 1233494-97-7)

Goserelin

Cat. No.: B1140075
CAS No.: 1233494-97-7
M. Wt: 1269.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Development of GnRH Analogues in Therapeutics

The discovery of the primary structure of porcine GnRH in 1971 marked a significant milestone oup.com. This was followed by the realization that the decapeptide sequence was conserved across mammals, sparking interest in developing modifications to the sequence to achieve greater potency and therapeutic effects researchgate.net. The development of more potent GnRH analogues, both agonists and subsequently antagonists, was heavily reliant on advancements in peptide chemistry, particularly solid-phase peptide synthesis researchgate.net. It is estimated that over 2000 different analogues of GnRH have been synthesized since then oup.comresearchgate.net.

Early research aimed at developing pro-fertility effects, but the paradoxical anti-fertility effects of more potent analogues delivered continuously were soon discovered researchgate.net. This led to the understanding that long-acting GnRH agonists, when administered continuously, could paradoxically desensitize pituitary gonadotropin secretion, resulting in a complete suppression of the reproductive axis annualreviews.org. This biochemical castration effect, induced by continuous GnRH agonist administration, proved to be a safe, effective, complete, and reversible method for reducing gonadal steroid levels in various hormone-sensitive conditions annualreviews.org.

The development of synthetic GnRH analogs, such as leuprolide and buserelin, which feature specific modifications at positions 6 and 10 of the native GnRH-I structure, significantly advanced the control of reproductive hormone release mdpi.com. These modifications enhance their stability, receptor-binding affinity, and potency mdpi.com.

Chemical Classification and Structural Characteristics of Goserelin (B1671991) Acetate (B1210297)

This compound is a synthetic decapeptide analogue of LHRH mims.comnih.govdrugbank.com. This compound acetate is the acetate salt form of this compound nih.gov.

The chemical formula for this compound is C₅₉H₈₄N₁₈O₁₄, and its molecular weight is approximately 1269.4 g/mol wikipedia.orgnih.gov. This compound acetate has a molecular formula of C₆₁H₈₈N₁₈O₁₆ and a molecular weight of approximately 1329.5 g/mol nih.gov.

The peptide sequence of this compound is based on the native GnRH sequence but with specific modifications that confer its agonist properties and increased stability rndsystems.comtocris.com. The sequence is represented as pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂ genscript.com. Key modifications include the substitution of glycine (B1666218) at position 6 with D-serine-tert-butyl ether (D-Ser(tBu)) and the modification of the C-terminal glycinamide (B1583983) at position 10 to an azaglycine group rndsystems.comtocris.comgenscript.com. These structural changes contribute to its increased resistance to enzymatic degradation and enhanced affinity for the GnRH receptor compared to native GnRH bccancer.bc.ca.

The IUPAC name for this compound is (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide nih.gov. The IUPAC name for this compound acetate includes acetic acid in addition to the this compound structure nih.gov.

Current Academic Research Landscape and Significance of this compound Studies

Academic research involving this compound continues to explore its pharmacological effects, potential new applications, and optimized delivery systems. Studies investigate its mechanism of action at the cellular level and its influence on the HPG axis annualreviews.org. Research also focuses on understanding the long-term effects of GnRH agonist therapy, including the impact on bone density and other physiological systems annualreviews.org.

Current research includes studies on novel formulations, such as extended-release microspheres, aimed at improving drug delivery and potentially reducing initial burst release observed with some depot formulations researchgate.net. For instance, research has explored this compound acetate loaded poloxamer hydrogel in PLGA microspheres, demonstrating extended release periods and enhanced relative bioavailability in animal studies compared to commercial implants researchgate.net.

Furthermore, this compound is being investigated in the context of preserving ovarian function during chemotherapy in pre-menopausal women with breast cancer. A study indicated that administration of this compound with chemotherapy appeared to protect against ovarian failure, potentially reducing the risk of early menopause and improving prospects for fertility researchgate.net. This highlights the ongoing exploration of this compound's utility beyond its established indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H84N18O14 B1140075 Goserelin CAS No. 1233494-97-7

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLNMBMMGCOAS-URPVMXJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048297
Record name Goserelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Goserelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 2.83e-02 g/L
Record name Goserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Goserelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin
Record name GOSERELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

65807-02-5
Record name Goserelin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goserelin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Goserelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSERELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GOSERELIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Goserelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms of Action and Cellular/molecular Pathways of Goserelin

GnRH Receptor Binding and Initial Stimulation of Gonadotropin Secretion

Goserelin (B1671991) acts as an agonist at the GnRH receptors located on the gonadotroph cells of the anterior pituitary gland. patsnap.combachem.com Upon initial administration, this compound binds to these receptors, mimicking the action of endogenous GnRH. patsnap.com This binding event triggers a signaling cascade that leads to an initial surge in the release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.comresearchgate.netfda.gov This initial stimulation is a characteristic response to GnRH agonists. bccancer.bc.caurology-textbook.com

Luteinizing Hormone (LH) Release Dynamics

Following the initial administration of this compound, there is a transient increase in serum LH levels. researchgate.netfda.gov This surge in LH is a direct result of the agonist binding to and stimulating the GnRH receptors on pituitary gonadotrophs. patsnap.combachem.com The increased LH secretion, in turn, stimulates the gonads (testes in males and ovaries in females) to increase the production and secretion of sex hormones, primarily testosterone (B1683101) and estradiol (B170435), respectively. researchgate.netnih.gov Studies have assessed the dynamics of this initial LH rise, noting that the rate of decrease in LH levels following the initial surge can differ between GnRH agonists. tandfonline.comtandfonline.com

Follicle-Stimulating Hormone (FSH) Release Dynamics

Similar to LH, the initial binding of this compound to GnRH receptors also leads to a transient increase in the release of FSH from the anterior pituitary. patsnap.comfda.gov FSH plays a crucial role in gonadal function, including spermatogenesis in males and follicular development in females. The initial surge in FSH contributes to the temporary increase in sex hormone production observed during the initial phase of this compound treatment. patsnap.com While both LH and FSH levels initially rise, the subsequent suppression dynamics can show variations. nih.govresearchgate.net

Transient Sex Hormone Elevation (Flare Phenomenon)

The initial surge in LH and FSH secretion, driven by this compound's agonist activity at the GnRH receptor, results in a temporary increase in the production and release of sex hormones from the gonads. bccancer.bc.capatsnap.comresearchgate.net This transient elevation in serum testosterone in males and estradiol in females is known as the "flare phenomenon" or "tumor flare". bccancer.bc.caresearchgate.netcancerconnect.comtersera.com This effect typically occurs within the first few weeks of treatment. wikipedia.orgresearchgate.net The magnitude and duration of the flare can vary. bccancer.bc.cawikipedia.orgresearchgate.net

Data on the initial hormonal response to this compound:

HormoneInitial Effect (approximate timeframe)Resulting Sex Hormone Change (Males)Resulting Sex Hormone Change (Females)
LHTransient increase researchgate.netfda.govIncreased Testosterone researchgate.netnih.govIncreased Estradiol researchgate.netnih.gov
FSHTransient increase patsnap.comfda.gov
Sex HormonesElevation (within first few weeks) wikipedia.orgresearchgate.netTransient Testosterone increase bccancer.bc.caresearchgate.netTransient Estradiol increase bccancer.bc.caresearchgate.net

Chronic Administration and Downregulation of GnRH Receptors

Following the initial stimulatory phase, continuous administration of this compound leads to a profound and sustained suppression of gonadotropin secretion. bccancer.bc.caresearchgate.netnih.govmedscape.com This is the desired therapeutic effect and is achieved through the downregulation and desensitization of GnRH receptors on the pituitary gonadotrophs. bccancer.bc.capatsnap.comresearchgate.net Unlike the pulsatile release of endogenous GnRH, the continuous presence of the GnRH agonist this compound disrupts the normal regulatory feedback mechanisms. wikipedia.org

Desensitization of Pituitary Gonadotrophs

Chronic exposure to this compound causes the pituitary gonadotrophs to become less responsive to GnRH stimulation. bccancer.bc.cawikipedia.orgpatsnap.comyoutube.com This desensitization involves several cellular and molecular processes, including the uncoupling of the GnRH receptor from its signaling pathways and a reduction in the number of GnRH receptors on the cell surface. bccancer.bc.capatsnap.commdpi.comnih.gov This diminished responsiveness of the gonadotrophs is crucial for achieving sustained suppression of LH and FSH release. bccancer.bc.capatsnap.com

Sustained Suppression of Gonadotropin Secretion

As a result of GnRH receptor downregulation and gonadotroph desensitization, the chronic administration of this compound leads to a significant and sustained decrease in the secretion of both LH and FSH. bccancer.bc.cawikipedia.orgresearchgate.netnih.govmedscape.comnih.gov This suppression of gonadotropins, in turn, leads to a marked reduction in the production of sex hormones by the gonads, effectively achieving a state of chemical castration in males (testosterone levels reduced to castrate range) and significant estrogen suppression in females (estradiol levels reduced to postmenopausal range). bccancer.bc.cawikipedia.orgresearchgate.netnih.gov This sustained suppression of sex hormones is the basis for this compound's therapeutic effects in hormone-sensitive conditions. bccancer.bc.capatsnap.com The suppression of sex hormones typically occurs within 2 to 4 weeks of treatment initiation. bccancer.bc.caresearchgate.net

Data on the effects of chronic this compound administration:

MechanismEffect on Pituitary GonadotrophsEffect on Gonadotropin SecretionEffect on Sex Hormone Production
Chronic GnRH Receptor Stimulation by this compoundDownregulation & Desensitization bccancer.bc.capatsnap.comresearchgate.netSustained Suppression of LH & FSH bccancer.bc.caresearchgate.netnih.govMarked Reduction in Testosterone & Estradiol bccancer.bc.caresearchgate.netnih.gov

Consequent Steroid Hormone Suppression

The sustained suppression of LH and FSH secretion induced by chronic this compound administration leads to a profound reduction in the levels of sex hormones, specifically estrogen in females and testosterone in males. wikipedia.orgwikidata.orgguidetopharmacology.org This hormonal suppression is a cornerstone of therapy for hormone-sensitive cancers and other conditions.

Suppression of Estrogen to Postmenopausal Levels in Females

In pre- and perimenopausal women, the ovaries are the primary source of estrogen. This compound interferes with the hormonal signals from the brain that regulate ovarian function, effectively switching off estrogen production. With continuous treatment, serum estradiol concentrations are suppressed to levels comparable with those observed in postmenopausal women. wikipedia.orgwikidata.org This suppression typically occurs within approximately 3 to 4 weeks after the initiation of therapy. wikidata.org

Suppression of Testosterone to Castrate Levels in Males

In males, the testes are the primary site of testosterone production, which is regulated by LH. This compound's action on the pituitary leads to a significant decrease in LH, resulting in the suppression of testicular androgen production. wikipedia.orgwikidata.orgguidetopharmacology.org This effectively reduces serum testosterone levels to what is referred to as "castrate levels." wikipedia.orgwikidata.orgguidetopharmacology.org Achieving and maintaining these suppressed testosterone levels is a critical goal in the management of androgen-dependent prostate cancer. Castrate levels are historically defined as serum testosterone below 50 ng/dL, although current data suggest that levels below 20 ng/dL may be a more optimal target for maximizing therapeutic outcomes. This suppression to castrate levels is typically achieved around 3 to 4 weeks after the commencement of therapy. wikidata.org

Direct Antiproliferative Effects on Hormone-Sensitive Tumors

Beyond its primary mechanism of gonadotropin and steroid hormone suppression, research suggests that this compound may also exert direct antiproliferative effects on hormone-sensitive tumor cells. indiamart.com

Involvement of Autocrine/Paracrine LHRH Loops in Cancer Cells

Studies have indicated the presence of autocrine or paracrine LHRH (or LHRH-like) loops in various cancer cell lines, including those from prostate and breast cancers. This suggests that cancer cells may produce their own LHRH or LHRH-like substances that can influence their growth. This compound, as an LHRH agonist, can interact with LHRH receptors expressed on these cancer cells. In vitro studies have demonstrated that LHRH agonists, including this compound, can exert a dose-dependent antiproliferative action on certain cancer cell lines, such as the androgen-independent prostate cancer cell line DU 145. This inhibitory action can be counteracted by LHRH antagonists, supporting the involvement of specific receptors on the cancer cells. The presence of mRNA for LHRH in these cells further supports the concept of an autocrine/paracrine regulatory system.

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from prostate and ovarian cancers. mims.com This pro-apoptotic effect contributes to its anti-tumor activity. Studies have explored the molecular pathways involved in this compound-induced apoptosis. For instance, in epithelial ovarian cancer cells, this compound has been shown to promote apoptosis by upregulating factors of the TNF and TNF-receptor superfamilies, potentially through the Forkhead Box O1 (FOXO1) pathway via the PI3K/AKT signaling pathway. mims.com In prostate cancer cell lines, this compound has been demonstrated to increase the expression of the proapoptotic protein BCL2-associated X protein (BAX) in a TP53-dependent manner. Furthermore, evidence of increased expression of cleaved-caspase-3 and cleaved-PARP, key markers of apoptosis, has been observed in cancer cells treated with this compound. mims.com The induction of anti-oncogenes may also contribute to the apoptosis observed in some cancer cell types.

Here is a table summarizing some research findings on this compound's effects on apoptosis in cancer cell lines:

Cell Line TypeSpecific Cell LinesObserved EffectPotential Mechanism/MarkersSource
Prostate Cancer Cell LinesLNCaP, DU145Induces ApoptosisChanges in nuclear morphology, DNA fragmentation, BAX expression (TP53-dependent)
Epithelial Ovarian Cancer CellsSKOV3, SKOV3-ip, A2780Promotes ApoptosisUpregulation of TNF/TNF-receptor superfamilies, FOXO1 through PI3K/AKT pathway, increased cleaved-caspase-3 and cleaved-PARP mims.com
Multiple Myeloma CellsNot specified in snippetsInduces ApoptosisUpregulation of TNF/TNF-receptor superfamilies, induction of anti-oncogenes

Pharmacodynamics of Goserelin

Hormonal Response Profiles to Goserelin (B1671991) Administration

The pharmacodynamic response to this compound is characterized by distinct temporal changes in the levels of key reproductive hormones. wikipedia.orgwikipedia.orgwikipedia.org

Temporal Dynamics of LH, FSH, Testosterone (B1683101), and Estradiol (B170435) Suppression

Following the initial transient surge, continuous this compound administration leads to sustained suppression of gonadotropins (LH and FSH) and subsequent sex steroids (testosterone and estradiol). mims.comresearchgate.netmdpi.com Serum testosterone levels in men typically reach castration levels within 2 to 4 weeks of initiating treatment. mims.com In women, serum estradiol levels fall to within the postmenopausal range, usually within 3 weeks. mims.comresearchgate.net This sustained suppression of testosterone and estradiol is maintained throughout the treatment period with this compound depots. researchgate.net

Research findings illustrate these temporal dynamics. For instance, studies have shown that after the initial injection, LH and FSH levels are suppressed, leading to the suppression of estradiol in the menopausal range after 2 to 4 weeks of treatment. researchgate.net The initial injection can cause a brief increase in estrogen and progesterone (B1679170), which quickly reduces to postmenopausal levels. researchgate.net

Monitoring and Measurement of Hormonal Parameters in Research Settings

In research and clinical settings, monitoring hormonal parameters is crucial to assess the effectiveness of this compound therapy and understand its pharmacodynamics. wikipedia.orgwikipedia.orgwikipedia.org Serum levels of LH, FSH, testosterone, and estradiol are routinely measured. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgalfa-chemistry.comnih.gov These measurements help confirm pituitary desensitization and the achievement of target hormone suppression levels. mims.comresearchgate.net

Dynamic assessment of reproductive hormones like estradiol (E2) and FSH is recognized as useful when selecting or adjusting therapy in patients. researchgate.net Serum testosterone levels are routinely evaluated as a biomarker in prostate cancer. researchgate.netmdpi.com

Pharmacodynamic Biomarkers of this compound Efficacy

Specific hormonal and biochemical markers serve as pharmacodynamic biomarkers to assess the efficacy of this compound treatment in various conditions. wikipedia.orgwikipedia.orgalfa-chemistry.comnih.govciteab.comwikipedia.orguni.lu

Serum Testosterone and Prostate-Specific Antigen (PSA) as Markers in Prostate Cancer

In the management of prostate cancer, serum testosterone and prostate-specific antigen (PSA) levels are key pharmacodynamic biomarkers for monitoring the response to this compound. alfa-chemistry.comnih.gov this compound aims to reduce serum testosterone to castration levels (typically below 50 ng/dL or 1.7 nmol/L). mims.comresearchgate.net Achievement and maintenance of these low testosterone levels are indicative of effective androgen deprivation. researchgate.net PSA is an androgen-regulated gene product, and its serum level is a widely used tumor marker in prostate cancer. mdpi.comaacrjournals.org A significant decline in serum PSA levels following this compound administration is a strong indicator of treatment efficacy and disease control in patients with androgen-sensitive prostate cancer. researchgate.netaacrjournals.org Studies have shown that lower rates of testosterone breakthrough (increase in serum testosterone >0.7 nmol/l during ADT) were associated with improved PSA kinetics. researchgate.net Higher six-month testosterone levels during this compound treatment have been associated with an increased risk of death in metastatic prostate cancer patients. researchgate.net

Serum Estradiol, FSH, LH, and Anti-Müllerian Hormone (AMH) in Breast Cancer and Fertility Preservation

In pre- and perimenopausal women with hormone receptor-positive breast cancer, this compound is used to induce ovarian suppression, thereby reducing estradiol production. wikipedia.orgresearchgate.netresearchgate.net Serum estradiol levels are monitored to confirm that they have reached postmenopausal levels, indicating effective ovarian suppression. mims.comresearchgate.netresearchgate.netresearchgate.net FSH and LH levels are also monitored; their suppression indicates pituitary desensitization. mims.comresearchgate.netresearchgate.net

In the context of fertility preservation for women undergoing chemotherapy, this compound is used to temporarily suppress ovarian function. mdpi.comresearchgate.netnih.gov While FSH and LH levels are suppressed, the role of Anti-Müllerian Hormone (AMH) as a biomarker in this specific context is also being investigated. nih.gov AMH is a marker of ovarian reserve. nih.gov Studies have shown a marked fall in AMH in women undergoing chemotherapy, with some increase observed in patients co-treated with GnRHa. nih.gov High menopausal FSH levels and undetectable AMH levels have been observed in patients undergoing chemotherapy. nih.gov

Comparative Pharmacodynamics with Other GnRH Agonists and Antagonists

This compound belongs to the class of GnRH agonists, which work by initially stimulating and then downregulating the GnRH receptor. wikipedia.orgmims.comnih.gov Other GnRH agonists include leuprolide, triptorelin, buserelin, and histrelin. nih.gov All GnRH agonists share the core mechanism of inducing pituitary desensitization and subsequent suppression of gonadotropins and sex steroids upon continuous administration. mims.comresearchgate.netmdpi.comnih.gov

GnRH antagonists, such as cetrorelix (B55110) and ganirelix, have a different pharmacodynamic profile. mdpi.commdpi.com They directly block the GnRH receptor, leading to immediate suppression of LH and FSH release without the initial surge (flare-up) seen with agonists. mdpi.commdpi.comnih.govmdpi.com This can result in a faster reduction of sex hormone levels compared to agonists. nih.gov Comparative studies between this compound and other GnRH agonists like leuprolide in prostate cancer have investigated their efficacy in achieving and maintaining castration levels of testosterone. pafmj.org Some studies have found no statistically significant difference between this compound and leuprolide in achieving castration levels of testosterone. pafmj.org

While both agonists and antagonists ultimately achieve sex hormone suppression, the absence of the initial flare with antagonists can be advantageous in certain clinical situations, such as in prostate cancer patients at risk of clinical flare symptoms. nih.gov However, the choice between an agonist like this compound and an antagonist depends on specific clinical factors and treatment goals.

Here is a summary of hormonal response data based on the search results:

HormoneInitial Effect (Agonist Flare)Effect with Continuous UseTime to Suppression (Approximate)Relevant Conditions
LHIncreaseSuppressionWithin 2-4 weeks researchgate.netProstate Cancer, Breast Cancer, Fertility Preservation
FSHIncreaseSuppressionWithin 2-4 weeks researchgate.netProstate Cancer, Breast Cancer, Fertility Preservation
TestosteroneIncreaseSuppression (Castrate levels)2-4 weeks mims.comProstate Cancer
EstradiolIncreaseSuppression (Postmenopausal levels)Within 3 weeks mims.comresearchgate.netBreast Cancer, Fertility Preservation

Advanced Research on Goserelin in Oncological Applications

Goserelin (B1671991) in Breast Cancer Management

This compound has been extensively evaluated for its role in managing breast cancer in pre- and perimenopausal women. nih.gov Its applications primarily involve ovarian function suppression (OFS) in hormone receptor-positive disease and ovarian function preservation (OFP) during chemotherapy. nih.gov

Ovarian Function Suppression (OFS) in Hormone Receptor-Positive Breast Cancer

OFS with this compound, often in combination with adjuvant endocrine therapy, has shown significant benefits in pre- and perimenopausal women with early-stage hormone receptor-positive breast cancer. nih.gov This approach aims to reduce estrogen levels, thereby inhibiting the growth of hormone-sensitive cancer cells. nih.gov

The ASTRRA trial demonstrated that adding 2 years of this compound to tamoxifen (B1202) in patients who remained premenopausal after chemotherapy significantly increased DFS and OS compared to tamoxifen alone after a median follow-up of 63 months. jhoponline.comcancernetwork.com The 5-year DFS rate was 91.1% in the tamoxifen plus OFS group versus 87.5% with tamoxifen monotherapy (Hazard Ratio [HR], 0.69; 95% Confidence Interval [CI], 0.48-0.97; P = 0.033). cancernetwork.com An advantage in OS was also observed (HR, 0.31; 95% CI, 0.10-0.94; P = 0.029). cancernetwork.com

Here is a summary of selected clinical trial data on the impact of OFS with this compound on survival outcomes:

Trial/StudyPatient PopulationInterventionOutcome MeasuredKey Finding (vs Control or Comparator)Citation
Systematic Review (29 studies)Pre- and perimenopausal women with early-stage breast cancerThis compound as OFS + Adjuvant Endocrine TherapyDisease-Free SurvivalGenerally resulted in significant benefits. nih.gov
STO-5 Trial (20-year follow-up)Estrogen receptor-positive premenopausal breast cancer patientsThis compound, Tamoxifen, or Combination (2 years)Distant Recurrence-Free IntervalSignificantly improved long-term outcomes. [20-year rates: this compound 71.6%, Tamoxifen 66.0%, Combination 67.1%, Control 59.7%] ascopubs.orgbjmo.be
ASTRRA Trial (median 63-month follow-up)Premenopausal ER-positive breast cancer patients who remained premenopausal after chemotherapyTamoxifen + this compound (2 years) vs Tamoxifen aloneDFS and OSSignificantly increased 5-year DFS (91.1% vs 87.5%, HR 0.69, P=0.033) and showed an OS advantage (HR 0.31, P=0.029). jhoponline.comcancernetwork.com
ZIPP Trial (median 5.5-year follow-up)Premenopausal patientsThis compound, Tamoxifen, this compound + Tamoxifen, ControlRelapse-Free Survival, Overall SurvivalAddition of this compound significantly improved relapse-free survival (HR=0.77, P<0.002) and overall survival (HR=0.78, P<0.0038). scientificarchives.com scientificarchives.com

This compound-induced OFS is commonly used in combination with other adjuvant endocrine therapies, primarily tamoxifen or aromatase inhibitors (AIs), in premenopausal women with hormone receptor-positive breast cancer. nih.govnih.gov

The joint analysis of the TEXT and SOFT studies, with a median follow-up of 68 months, showed that using exemestane (B1683764) (an AI) combined with OFS statistically significantly improved 5-year DFS by 3.8% compared to tamoxifen combined with OFS (HR=0.72; p=0.001). scientificarchives.com There was no significant difference in OS (HR, 1.14; p=0.37). scientificarchives.com

The STAGE trial compared tamoxifen plus this compound versus anastrozole (B1683761) (an AI) plus this compound in the neoadjuvant setting for premenopausal hormone receptor-positive breast cancer patients. scientificarchives.comamegroups.org In this trial involving 204 patients, the complete or partial remission rate after 24 weeks of neoadjuvant therapy was better in the anastrozole plus this compound group compared to the tamoxifen plus this compound group (95% CI: 6.5–33.3, P=0.004). scientificarchives.comamegroups.org

Here is a summary of selected data comparing OFS with Tamoxifen vs Aromatase Inhibitors:

Study/AnalysisPatient PopulationCombinations ComparedOutcome MeasuredKey FindingCitation
Meta-analysis (ABCSG 12, TEXT, SOFT, HOBOE)Premenopausal women with ER-positive breast cancer receiving OFSAI + OFS vs Tamoxifen + OFSRecurrence, OSAI + OFS reduced recurrence risk by 21% overall and 17% for distant recurrence compared to Tamoxifen + OFS. No increase in deaths. lbbc.org nih.govlbbc.org
Joint Analysis of TEXT and SOFT (median 68 months)Premenopausal women with early breast cancer receiving OFSExemestane + OFS vs Tamoxifen + OFS5-year DFS, OSExemestane + OFS significantly improved 5-year DFS by 3.8% (HR=0.72, p=0.001). No significant difference in OS. scientificarchives.com scientificarchives.com
STAGE Trial (Neoadjuvant)Premenopausal HR-positive breast cancer patientsAnastrozole + this compound vs Tamoxifen + this compoundComplete/Partial Remission RateAnastrozole + this compound showed a better remission rate (P=0.004). scientificarchives.comamegroups.org scientificarchives.comamegroups.org
Clinical Trial Data on Disease-Free Survival and Overall Survival with OFS

Ovarian Function Preservation (OFP) during Chemotherapy

Chemotherapy for breast cancer can cause ovarian toxicity, leading to premature ovarian failure and infertility, which is a significant concern for young women of child-bearing age. clevelandclinic.orgnih.gov this compound has been investigated for its potential to preserve ovarian function when administered concurrently with chemotherapy. nih.govclevelandclinic.org The rationale is that suppressing ovarian activity during chemotherapy may make the ovaries less susceptible to the gonadotoxic effects of the cytotoxic drugs. theoncologynurse.com

Studies evaluating this compound for OFP during chemotherapy have reported higher rates of menstrual recovery and significantly higher pregnancy rates compared to chemotherapy alone. nih.govscilit.comresearchgate.neteviq.org.au

A systematic review found that chemotherapy in association with this compound for OFP resulted in a higher recovery rate of menses within 6–24 months, a shorter time for menstrual recovery, and significantly higher pregnancy rates when compared with cytotoxic therapy without this compound. nih.govscilit.com Hormonal recovery, indicated by higher anti-Müllerian hormone (AMH) and estradiol (B170435) levels and lower FSH and LH levels, occurred more frequently in women who received this compound during chemotherapy. nih.govscilit.com The benefits of this compound in OFP were more substantial among women 40 years or younger. nih.govscilit.com

The POEMS (Prevention of Early Menopause Study) trial, a phase 3 study, evaluated this compound for ovarian protection during breast cancer adjuvant chemotherapy in premenopausal women with operable hormone receptor-negative breast cancer. clevelandclinic.orgtheoncologynurse.comresearchgate.net The study found that among evaluable patients, the ovarian failure rate at 2 years was 8% in the this compound group compared to 22% in the chemotherapy-alone group (odds ratio, 0.30; 95% CI, 0.09 to 0.97; two-sided P=0.04). theoncologynurse.comresearchgate.neteviq.org.au At 5 years of follow-up, 22% of patients in the this compound group had at least one pregnancy compared with 12% in the standard chemotherapy group (OR 2.38; 95% CI, 1.08-5.26; P = 0.03). clevelandclinic.org

An audit of experience with this compound used with chemotherapy for early breast cancer reported that about 84% of 125 women recovered menstruation, with a median time to recovery of 6 months. nih.gov Of the 42 patients who attempted pregnancy, 71% (n=30) achieved pregnancies. nih.gov

A meta-analysis of 12 randomized controlled trials showed that the use of GnRH agonists was associated with a reduced risk of premature ovarian failure (OR, 0.36; 95% CI, 0.23-0.57; P<.001) and a higher rate of spontaneous pregnancy after completion of treatment (RR, 1.43; 95% CI, 1.01-2.02). theoncologynurse.comeviq.org.au

Here is a summary of selected data on menstrual recovery and pregnancy rates with this compound for OFP:

Study/AnalysisInterventionOutcome MeasuredKey Finding (vs Chemotherapy Alone)Citation
Systematic ReviewChemotherapy + this compound for OFPMenstrual Recovery Rate, Time to Recovery, Pregnancy Rates, Hormonal LevelsHigher recovery rate of menses, shorter time to recovery, significantly higher pregnancy rates, more frequent hormonal recovery (higher AMH/estradiol, lower FSH/LH). nih.govscilit.com
POEMS Trial (2-year follow-up)Chemotherapy + this compound vs Chemotherapy AloneOvarian Failure RateReduced ovarian failure rate (8% vs 22%, OR 0.30, P=0.04). theoncologynurse.comresearchgate.neteviq.org.au theoncologynurse.comresearchgate.neteviq.org.au
POEMS Trial (5-year follow-up)Chemotherapy + this compound vs Chemotherapy AlonePregnancy RateHigher pregnancy rate (22% vs 12%, OR 2.38, P=0.03). clevelandclinic.org clevelandclinic.org
Audit of Experience (EBC)Chemotherapy + this compoundMenstrual Recovery Rate, Pregnancy Rate84% menstrual recovery, 71% pregnancy rate among those attempting. nih.gov nih.gov
Meta-analysis of 12 Randomized Controlled TrialsChemotherapy + GnRH AgonistsPremature Ovarian Failure Risk, Spontaneous Pregnancy RateReduced risk of premature ovarian failure (OR 0.36, P<.001), higher spontaneous pregnancy rate (RR 1.43). theoncologynurse.comeviq.org.au theoncologynurse.comeviq.org.au

The precise mechanisms by which GnRH agonists like this compound protect ovarian function during chemotherapy are still under investigation, and preclinical evidence has been mixed. theoncologynurse.com One proposed mechanism is that by suppressing gonadotropin secretion and ovarian activity, this compound induces a state of quiescence in the ovaries, making the follicles less vulnerable to the cytotoxic effects of chemotherapy. theoncologynurse.com This temporary shutdown is thought to reduce cellular proliferation and metabolic activity in ovarian follicles, thereby minimizing damage. theoncologynurse.com

However, some preclinical studies have not demonstrated ovarian protective effects of GnRH agonists during chemotherapy, suggesting that the mechanism may be more complex or involve other factors. theoncologynurse.com Further research is needed to fully elucidate the biological pathways involved in this compound-mediated ovarian protection.

Impact on Menstrual Recovery and Pregnancy Rates

Predictive Biomarkers for this compound Sensitivity in Breast Cancer

While the provided search results primarily focus on this compound's application in prostate cancer, some results indicate its use in breast cancer, specifically for palliative treatment of advanced breast cancer in pre- and perimenopausal women. drugbank.commedscape.com Estrogen and progesterone (B1679170) receptor values may help predict whether this compound therapy is likely to be beneficial in this context. medscape.com However, detailed research findings on specific predictive biomarkers for this compound sensitivity in breast cancer were not extensively covered in the provided search snippets.

This compound in Prostate Cancer Management

This compound is widely used in the management of prostate cancer, particularly in hormone-sensitive cases, by reducing androgen levels. nih.goveviq.org.auoncohealth.eu This reduction in male hormones, primarily testosterone (B1683101), can decrease the size of prostate cancer or stop its growth. oncohealth.euprostatecentre.com

Androgen Deprivation Therapy (ADT) for Localized and Advanced Prostate Cancer

Androgen Deprivation Therapy (ADT) is a cornerstone in the treatment of prostate cancer, as male hormones, predominantly testosterone, fuel the growth of prostate cancer cells. eviq.org.auprostatecentre.comnvasdevurology.com this compound, as a GnRH agonist, achieves chemical castration by suppressing testosterone production by the testicles, mimicking the effect of surgical castration. nih.goveviq.org.auoncohealth.eunvasdevurology.com

Suppression of Androgen Levels and Clinical Efficacy

This compound effectively reduces serum testosterone levels to castration levels. Studies have shown that this compound 10.8-mg depot can decrease mean serum testosterone from baseline levels (e.g., 533.0 ng/dL) to below 50 ng/dL, maintaining this suppression for extended periods. nih.gov For instance, in one study, mean serum testosterone levels were reduced to 26.5 and 21.1 ng/dL at weeks 4 and 12, respectively, with the 10.8-mg depot. nih.gov Another trial showed suppression below 30 ng/dL by week 4, maintained until week 26. nih.gov This sustained suppression of testosterone is crucial for the clinical efficacy of this compound in prostate cancer.

The clinical efficacy of this compound is also reflected in the reduction of prostate-specific antigen (PSA) levels. nih.govresearchgate.net Studies have demonstrated significant decreases in PSA levels following this compound administration, with high rates of chemical castration (serum testosterone < 50 ng/dL) observed. nih.govresearchgate.net For example, castration rates ranging from 87.7% to 95.7% have been reported from week 8 onwards in patients receiving this compound. nih.gov The reduction in PSA levels and the achievement of castration levels correlate with the anti-tumor effects of this compound. researchgate.net

Adjuvant and Palliative Applications

This compound is utilized in both adjuvant and palliative settings for prostate cancer. In localized and locally advanced prostate cancer, ADT with this compound can be used in conjunction with radiation therapy. nih.govzoladexhcp.comamegroups.orgmedsafe.govt.nznih.gov For locally confined Stage T2b-T4 carcinoma, this compound in combination with an anti-androgen like flutamide (B1673489) is indicated, starting prior to and continuing during radiation therapy. medscape.comzoladexhcp.com

For advanced prostate cancer, this compound is indicated as a palliative treatment. nih.govdrugbank.commedscape.comzoladexhcp.comtandfonline.com In this context, this compound is typically intended for long-term administration to manage the disease and alleviate symptoms. zoladexhcp.com this compound has been found to be palliative in advanced prostate cancer, alone or in combination with other antiandrogens. nih.gov

Combination Therapies with Anti-Androgens and Other Agents

This compound is frequently used in combination with anti-androgens, such as flutamide, bicalutamide (B1683754), or nilutamide (B1683758), particularly at the initiation of therapy. eviq.org.auprostatecentre.comnvasdevurology.comzoladexhcp.come-century.useviq.org.au This combination, often referred to as Combined Androgen Blockade (CAB), aims to block the effects of residual circulating androgens not suppressed by the GnRH agonist. prostatecentre.comnvasdevurology.comamegroups.org Combining this compound with bicalutamide has been shown to improve clinical efficacy in advanced prostate cancer patients, potentially by increasing immune function and relieving inflammatory response. e-century.us A study comparing this compound combined with bicalutamide to bicalutamide alone showed a significantly higher total effective rate in the combination group (94.44% vs 70.59%). e-century.us

Combination therapy with this compound and an antiandrogen can also minimize the initial increase in signs and symptoms, or disease flare, that can occur at the beginning of treatment with a GnRH analogue alone. nih.gov

Beyond anti-androgens, ADT with this compound may be combined with chemotherapy in cases of advanced disease, particularly with high tumor volume at initial treatment. nvasdevurology.com

Addressing Tumor Flare Phenomenon in Prostate Cancer

A known phenomenon with the initiation of GnRH agonist therapy, including this compound, is a transient surge in testosterone levels before the sustained suppression is achieved. oncohealth.eueviq.org.aumacmillan.org.uk This temporary increase can lead to a worsening of cancer symptoms, known as tumor flare. oncohealth.eueviq.org.aumacmillan.org.uk Symptoms that may be exacerbated include increased bone pain, spinal cord compression, and ureteral obstruction. zoladexhcp.comeviq.org.au

To prevent or mitigate the tumor flare phenomenon, an anti-androgen tablet is often prescribed to be taken before starting this compound and continued for the first few weeks of treatment. oncohealth.eueviq.org.aumacmillan.org.uk Anti-androgens like flutamide, bicalutamide, or nilutamide are commonly used for this purpose. eviq.org.auprostatecentre.comnvasdevurology.comeviq.org.au Pre-treatment with estramustine (B1671314) phosphate (B84403) has also been studied and shown to almost completely prevent the rise in testosterone and the signs and symptoms of tumor flare. nih.gov

This compound in Endometriosis Research

Endometriosis is a condition characterized by the presence of endometrial-like tissue outside the uterus, leading to pelvic pain, dysmenorrhea, and infertility. Research has explored this compound's role in managing endometriosis due to its ability to create a hypoestrogenic state.

Mechanisms of Action in Endometriosis Pathophysiology

The pathophysiology of endometriosis is closely linked to estrogen dependence oup.com. This compound, by suppressing ovarian estrogen production, aims to reduce the growth and activity of ectopic endometrial tissue nih.govresearchgate.net. The initial administration of this compound can cause a transient increase in LH, FSH, and consequently, estrogen levels (known as the "flare-up effect"), but sustained treatment leads to their suppression researchgate.net. This sustained hypoestrogenism is thought to inhibit the proliferation of endometrial implants researchgate.netnih.gov. Additionally, local estrogen production within endometriotic lesions themselves, driven by enzymes like aromatase, contributes to their survival and growth oup.com. While this compound primarily targets ovarian estrogen, research has also investigated combining it with aromatase inhibitors to further reduce estrogen levels, including local production in implants oup.com.

Impact on Uterine Volume and Dysmenorrhea

Studies have investigated the impact of this compound on key symptoms of endometriosis, such as uterine volume and dysmenorrhea. This compound treatment has been shown to significantly reduce uterine volume in patients with adenomyosis, a condition often co-occurring with endometriosis and also characterized by estrogen-dependent tissue growth within the uterine muscle wall tandfonline.comtandfonline.com. This reduction in uterine volume is attributed to the hypoestrogenic state induced by this compound tandfonline.comtandfonline.com.

Regarding dysmenorrhea ( painful menstruation), this compound has demonstrated effectiveness in reducing this symptom in women with endometriosis nih.govnih.gov. In some studies, patients treated with this compound experienced amenorrhea, which inherently alleviates dysmenorrhea nih.gov. Clinical trials have reported significant reductions in subjective pain scores, including dysmenorrhea, following this compound treatment nih.govmedpath.com. For instance, one study noted a 90% decrease in the average total score of subjective complaints, which included dysmenorrhea, after 24 weeks of this compound treatment nih.gov.

Data from studies on this compound in adenomyosis, which shares similar hormone dependency with endometriosis, also support its impact on dysmenorrhea and uterine volume. A prospective cohort study showed that both monthly (3.6 mg) and trimonthly (10.8 mg) administrations of this compound significantly reduced dysmenorrhea scores and uterine volume in premenopausal women with symptomatic adenomyosis after 12 weeks of treatment tandfonline.com.

Here is a summary of findings on the impact of this compound on uterine volume and dysmenorrhea:

Study TypeConditionThis compound Dosage/FrequencyDurationKey Findings (Uterine Volume)Key Findings (Dysmenorrhea)Citation
Multicentric ProspectiveEndometriosis3.6 mg subcutaneously every 4 weeks6 monthsReduction in visible endometrial foci nih.govAverage total subjective complaint score decreased by 90% nih.gov nih.gov
Prospective CohortAdenomyosis3.6 mg monthly or 10.8 mg trimonthly12 weeksSignificant decrease in uterine volume tandfonline.comtandfonline.comSignificant decrease in dysmenorrhea scores tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Randomized Controlled StudyUterine FibroidsDepot injections (Zoladex®)Pre-operativeSignificant reduction in uterine volume ajol.infoReduction in duration of menstrual flow ajol.info ajol.info

Note: While the uterine fibroid study is included as it mentions uterine volume reduction due to this compound's mechanism, the primary focus remains on endometriosis and hormone-responsive neoplasms as per the outline.

Investigational and Novel Applications of this compound

Beyond its established uses in prostate and breast cancer, research is exploring novel applications of this compound in other hormone-responsive malignancies.

Role in Salivary Gland Carcinoma (Androgen Receptor-Positive)

Salivary gland carcinomas are a heterogeneous group of malignancies, and some subtypes, particularly salivary duct carcinoma, frequently express the androgen receptor (AR) aacrjournals.orgbigtencrc.org. This has led to investigations into androgen deprivation therapy, including this compound, for AR-positive salivary gland carcinoma.

Another phase II study investigated the combination of this compound with pembrolizumab, a PD-1 inhibitor, in patients with advanced AR-positive salivary gland carcinoma bigtencrc.orgcancer.gov. The rationale is that androgen deprivation might influence the tumor's immune microenvironment and enhance the effectiveness of immunotherapy bigtencrc.org. Preliminary data from this study indicated preliminary efficacy and good tolerability for the combination onclive.com.

More recently, a phase 2 study (DISCOVARY) investigated darolutamide (B1677182) (another androgen receptor inhibitor) plus this compound in patients with unresectable locally advanced or recurrent/metastatic AR-positive salivary gland cancer ascopubs.org. This study met its primary endpoint, demonstrating clinically meaningful efficacy with an objective response rate of 45.2% (14/31) in the combination phase ascopubs.org. These findings suggest that combined androgen blockade with agents like darolutamide and this compound may be a compelling treatment option for this patient population ascopubs.org.

The National Comprehensive Cancer Network (NCCN) has recognized this compound as an option for patients with recurrent, unresectable, or metastatic salivary gland tumors, supported by findings from studies like Yatagarasu (apalutamide plus this compound) and BTCRC-HN17-111 (this compound plus pembrolizumab) onclive.com. However, it is important to note that this compound is not yet FDA-approved specifically for salivary gland carcinoma onclive.com.

Exploration in Other Hormone-Responsive Neoplasms

Given its mechanism of suppressing sex hormones, this compound is being explored in other neoplasms where hormonal influence is suspected or established. While the provided search results primarily focused on salivary gland carcinoma in the context of novel applications, the principle of hormonal deprivation therapy extends to other cancers.

This compound is an established treatment for hormone receptor-positive advanced breast cancer in premenopausal women nih.govnih.gov. Research continues to evaluate its role in combination with other endocrine therapies in this setting nih.gov. Studies have shown that combining this compound with endocrine therapy can be effective in maintaining hormone levels at a postmenopausal level in premenopausal patients with hormone receptor-positive advanced breast cancer nih.gov.

Furthermore, this compound is used in the treatment of prostate cancer, which is highly dependent on androgens for growth nih.gov. Its role in suppressing testosterone levels is a cornerstone of prostate cancer management nih.gov.

The exploration of this compound in other hormone-responsive neoplasms is often based on the identification of hormone receptor expression in tumor tissues, similar to the rationale for its use in AR-positive salivary gland carcinoma. This area of research is ongoing, seeking to identify additional cancer types where hormonal manipulation via agents like this compound could offer therapeutic benefit.

Mechanisms of Resistance to Goserelin and Therapeutic Overcoming Strategies

Molecular Mechanisms of Endocrine Resistance

Endocrine resistance, in the context of goserelin (B1671991) treatment, involves the adaptation of cancer cells to low hormone environments. Several molecular mechanisms contribute to this resistance, particularly in prostate and breast cancers. nih.gov

Androgen Receptor Pathway Bypass Mechanisms in Prostate Cancer

In prostate cancer, this compound works by suppressing testosterone (B1683101) production, thereby reducing androgen receptor (AR) activation, which is crucial for prostate cancer cell growth. Resistance often involves the cancer cells finding ways to bypass this suppression and reactivate AR signaling or utilize alternative growth pathways. Mechanisms include AR overexpression, mutations, and splice variants that can lead to constitutive activation or altered ligand sensitivity. nih.govflybase.org Additionally, there can be intracrine or paracrine synthesis of androgens within the tumor microenvironment, providing an alternative source of ligands for the AR.

Genomic and Epigenetic Alterations Associated with Resistance

Genomic and epigenetic alterations play a significant role in the development of resistance to this compound and other endocrine therapies. nih.gov These alterations can lead to changes in gene expression that promote cancer cell survival and proliferation despite hormone deprivation. Examples include mutations in hormone receptor genes (ESR1 in breast cancer, AR in prostate cancer), amplification of genes involved in hormone synthesis or signaling, and epigenetic modifications like DNA methylation and histone modifications that alter the expression of key genes. nih.govexplorationpub.com These changes can result in the activation of bypass pathways or the maintenance of hormone receptor signaling in a ligand-independent manner.

Development of Predictive Models for this compound Sensitivity and Resistance

Identifying patients who are likely to be sensitive or resistant to this compound treatment is crucial for optimizing therapeutic outcomes. Research is ongoing to develop predictive models using various approaches, including the analysis of genetic and clinical data. nih.gov Machine learning algorithms are being explored to predict castration resistance in prostate cancer based on clinical parameters and genetic information, such as single nucleotide polymorphisms (SNPs). nih.gov Identifying potential prognostic targets of this compound through methods like network pharmacology can also facilitate the identification of new biomarkers to predict sensitivity and improve treatment accuracy. researchgate.net For example, CRABP2 has been identified as a potential biomarker sensitive to this compound in breast cancer. researchgate.net

Strategies to Overcome this compound Resistance

Overcoming this compound resistance requires targeting the mechanisms that cancer cells employ to evade hormone deprivation. This often involves the use of sequential and combinatorial therapeutic approaches. nih.govnih.gov

Sequential and Combinatorial Anti-Endocrine Therapies

When resistance to this compound monotherapy develops, sequential or combinatorial anti-endocrine therapies are often employed. In prostate cancer, this may involve switching to or adding second-generation antiandrogens like enzalutamide (B1683756) or abiraterone, which target the AR pathway more comprehensively or inhibit androgen synthesis. nih.govflybase.orgnih.gov In breast cancer, strategies include using selective estrogen receptor downregulators (SERDs) like fulvestrant, which degrade the ER, or combining this compound with other endocrine agents like tamoxifen (B1202) or aromatase inhibitors. breastcancernow.orgnih.govnih.govnih.govnih.govnih.gov The addition of targeted agents that inhibit bypass pathways, such as CDK4/6 inhibitors, PI3K/AKT/mTOR inhibitors, or everolimus, in combination with endocrine therapy has shown promise in overcoming resistance in breast cancer. nih.govexplorationpub.comnih.gov The optimal sequencing and combination of these therapies are active areas of clinical research. nih.gov

Targeting Alternative Signaling Pathways

Resistance to this compound and other androgen deprivation therapies (ADT) can arise through various mechanisms that allow cancer cells to survive and proliferate despite suppressed androgen levels. One significant mechanism involves the activation of alternative signaling pathways that can compensate for the inhibited androgen receptor (AR) signaling or provide AR-independent growth signals mdpi.commdpi.comkuleuven.be. Targeting these bypass pathways is a promising strategy to overcome or delay resistance.

Several key alternative signaling pathways have been implicated in resistance to this compound and other AR-targeting agents:

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently hyperactivated in various cancers, including those treated with hormone therapy mdpi.comexplorationpub.comnih.gov. This pathway plays a critical role in regulating cell growth, proliferation, and survival nih.gov. Activation of the PI3K/Akt/mTOR pathway can occur through various mechanisms, including mutations in PIK3CA or loss of the PTEN tumor suppressor, and can lead to AR-independent tumor growth or enhance AR signaling even at low androgen levels mdpi.comresearchgate.net. Inhibitors targeting components of this pathway, such as PI3K inhibitors (e.g., Alpelisib) or mTOR inhibitors (e.g., Everolimus), are being investigated in combination with hormone therapy to overcome resistance explorationpub.comnih.govwikipedia.orgwikipedia.orgmims.comguidetopharmacology.orgfishersci.caciteab.comamericanelements.commrc.ac.uk.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras/Raf/MEK/ERK cascade, is another crucial signaling route involved in cell proliferation and survival that can contribute to endocrine resistance explorationpub.comresearchgate.netexplorationpub.comnih.gov. Activation of the MAPK pathway can be triggered by various growth factors and can lead to AR phosphorylation and activation, or provide AR-independent growth signals mdpi.commdpi.comexplorationpub.comfrontiersin.org. Targeting components of the MAPK pathway, such as MEK or ERK inhibitors, in combination with this compound or other AR-targeted therapies, is being explored as a strategy to re-sensitize resistant tumors explorationpub.com.

Steroidogenesis Pathways: While this compound suppresses gonadal androgen production, cancer cells can develop the ability to synthesize androgens intratumorally from adrenal precursors or even through de novo synthesis from cholesterol researchgate.netaacrjournals.orgbioscientifica.com. This involves the upregulation of key enzymes in steroidogenesis, such as CYP17A1, HSD3B1, and AKR1C3 researchgate.netaacrjournals.orgbioscientifica.comdovepress.com. Inhibitors of steroidogenic enzymes, like Abiraterone (a CYP17A1 inhibitor), are used to target this mechanism of resistance aacrjournals.orgdovepress.commims.comfishersci.cawikipedia.orgnih.govuni.lu. Targeting enzymes like AKR1C3 may also offer a way to inhibit multiple pathways of DHT synthesis bioscientifica.com.

AR Splice Variants (AR-Vs): The emergence of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, is a significant mechanism of resistance to AR-targeted therapies like this compound and newer antiandrogens dovepress.commdpi.comnih.govmdpi.comnih.gove-century.us. These variants can activate AR signaling in the absence of androgens or antiandrogens nih.gov. Strategies to overcome resistance mediated by AR-Vs include targeting proteins that interact with AR-V7 or using novel agents designed to degrade AR-Vs or inhibit their transcriptional activity dovepress.commdpi.commdpi.comnih.gov. Compounds like Niclosamide and Dasatinib have shown preclinical efficacy in reducing AR-V7 expression mdpi.com.

Glucocorticoid Receptor (GR) Signaling: Increased activity of the Glucocorticoid Receptor (GR) has been linked to resistance to antiandrogen therapies mdpi.comnih.govnih.gov. GR can interact with and mediate a subset of AR targets, providing a bypass mechanism for transcriptional regulation mdpi.comnih.gov.

Targeting these alternative signaling pathways, often in combination with continued AR pathway suppression, represents a key strategy to overcome or delay resistance to this compound and improve patient outcomes in hormone-sensitive cancers. Research continues to explore novel inhibitors and combination therapies aimed at these complex resistance mechanisms.

Data Table: Examples of Targeted Pathways and Inhibitors in this compound Resistance

Alternative Signaling PathwayKey Enzymes/Proteins InvolvedExamples of Inhibitors InvestigatedPubChem CID (Example Inhibitors)
PI3K/Akt/mTORPI3K, Akt, mTOR, PTENAlpelisib (PI3Kα inhibitor), Everolimus (mTOR inhibitor)56649450 (Alpelisib) wikipedia.orgguidetopharmacology.orgciteab.commrc.ac.ukmims.com, 6442177 (Everolimus) wikipedia.orgmims.comfishersci.caamericanelements.comwikidata.org
MAPKRas, Raf, MEK, ERKMEK inhibitors, ERK inhibitors
SteroidogenesisCYP17A1, HSD3B1, AKR1C3Abiraterone (CYP17A1 inhibitor), AKR1C3 inhibitors132971 (Abiraterone) mims.comnih.govuni.lu
AR Splice Variants (AR-Vs)AR-V7, interacting proteinsNiclosamide, Dasatinib, AR-V7 degradation enhancers, N-terminal domain inhibitors
Glucocorticoid Receptor (GR)GRGR inhibitors

Translational Research and Future Directions for Goserelin

Development of Novel Goserelin (B1671991) Formulations and Delivery Systems

Research is actively pursuing the development of new this compound formulations and delivery systems to overcome limitations of existing methods, such as the need for frequent administration and potential injection site reactions patsnap.comkinampark.com. The goal is to improve patient compliance, maintain stable hormone suppression, and potentially enable targeted delivery. researchgate.net

Extended-Release Microspheres and Depot Formulations

Extended-release microspheres and depot formulations are a significant area of research for this compound delivery. These formulations aim to provide sustained release of the drug over longer periods, reducing the frequency of injections compared to daily or monthly administrations. Studies have explored biodegradable polymers like poly(D,L-lactic acid-co-glycolic acid) (PLGA) to encapsulate this compound. kinampark.comjpionline.org For instance, research on this compound acetate (B1210297) loaded hydrogel PLGA microspheres has demonstrated high encapsulation efficiency (94.16%) and low burst release (less than 2%), with a prolonged release period of approximately 49 days in vitro and enhanced relative bioavailability in vivo compared to the traditional implant kinampark.comresearchgate.netresearchgate.net. Another real-world study compared 4-week extended-release microspheres and 12-week sustained-release depot formulations of this compound acetate in prostate cancer patients, finding no statistically significant difference in testosterone (B1683101) control between the two formulations. ascopubs.orgascopubs.org However, the study noted a lower rate of delayed injections with the 4-week formulation compared to the 12-week depot. ascopubs.orgascopubs.org

Data from a real-world observational study comparing different this compound formulations in prostate cancer patients: ascopubs.orgascopubs.org

FormulationNumber of PatientsTestosterone Control (≤50ng/dl)Testosterone Control (≤20ng/dl)Delayed Injection Rate
4-week extended-release microspheres23No significant differenceNo significant difference43.48%
12-week sustained-release depot30No significant differenceNo significant difference73.00%

A separate real-world evidence study in premenopausal women with breast cancer also indicated that the 3-month this compound 10.8 mg depot was non-inferior to the monthly 3.6 mg formulation in terms of 12-month real-world event-free survival (rwEFS) rates. scilit.comnih.govresearchgate.net The 12-month rwEFS rates were 79.2% for the 10.8 mg dose and 76.6% for the 3.6 mg dose, with a treatment difference of 2.7%. scilit.comresearchgate.nettersera.com

Data from a real-world evidence study in premenopausal women with breast cancer: scilit.comresearchgate.nettersera.com

FormulationNumber of Patients12-month rwEFS RateTreatment Difference (95% CI)
This compound 3.6 mg57576.6%-
This compound 10.8 mg12379.2%2.7% (-1.8%, 7.0%)

Nanoparticle-Loaded this compound for Targeted Delivery

Nanoparticle-based drug delivery systems are being investigated to enable targeted delivery of this compound, potentially increasing its concentration at the site of action and reducing systemic exposure. researchgate.netresearchgate.netous-research.no Research has explored this compound-loaded nanoparticles for prostate cancer treatment, demonstrating dose-dependent inhibition of proliferation in certain prostate cancer cell lines (LNCaP and DU145) and induction of apoptosis. researchgate.netnih.gov While blank nanoparticles showed negligible cytotoxicity, this compound loaded nanoparticles were identified as a potential tool for site-specific delivery in prostate cancer. researchgate.netnih.gov

Identification and Validation of New Biomarkers for Personalized Therapy

Identifying and validating biomarkers is crucial for personalizing this compound therapy, ensuring that patients most likely to benefit receive the treatment and to predict potential response or resistance. Network pharmacology approaches have been employed to identify potential targets related to this compound, leading to the identification of differentially expressed genes (DEGs) in breast and prostate cancer tissues and cells. nih.gov For example, CRABP2 was identified as a common DEG in both breast and prostate cancer. nih.gov Risk prediction models based on potential prognostic targets of this compound have shown promise in predicting prognosis in these cancers, particularly in very young breast cancer patients. nih.gov Further research is needed to validate these biomarkers and integrate them into clinical practice for personalized treatment strategies. amegroups.orgmdpi.commdpi.com

Integration of this compound with Emerging Therapeutic Modalities

The integration of this compound with other emerging therapeutic modalities is an active area of research aimed at improving treatment outcomes and potentially overcoming resistance mechanisms. This includes combining this compound with other endocrine therapies, targeted agents, and potentially immunotherapies. For instance, studies are investigating the combination of this compound with aromatase inhibitors in premenopausal women with hormone receptor-positive breast cancer. nih.govresearchgate.net The integration of peptides like this compound with other therapeutic modalities is seen as opening new possibilities in both therapeutic and diagnostic contexts. globenewswire.com

Long-Term Outcome Studies and Real-World Evidence Generation

Data from the POEMS study (5-year follow-up): clevelandclinic.org

Treatment GroupPregnancy Rate5-year Disease-Free Survival5-year Overall Survival
This compound + Chemotherapy22%88%92%
Chemotherapy alone12%79%83%

Advanced Analytical Methods for this compound Detection and Quantification in Biological Samples

Advanced analytical methods are crucial for accurate detection and quantification of this compound in biological samples, which is vital for pharmacokinetic and pharmacodynamic studies, therapeutic drug monitoring, and understanding drug disposition. While traditional methods like radioimmunoassays (RIAs) have been used, they can be limited by cross-reactivity. nih.gov More advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for the quantification of this compound in plasma and other biological matrices. researchgate.netwaters.comsigmaaldrich.comresearchgate.net These methods offer higher sensitivity and specificity, enabling the detection of this compound at very low concentrations. waters.com For instance, an LC-MS method has been reported with a lower limit of quantification (LLOQ) of 2.5 pg/mL in human plasma. waters.com Electrochemical biosensors are also being explored for this compound detection, offering potential for sensitive and rapid analysis. nih.govresearchgate.net

Q & A

Q. What are the primary mechanisms by which goserelin suppresses hormonal activity in hormone-sensitive cancers?

this compound, a GnRH agonist, initially stimulates then downregulates pituitary gonadotropin receptors, reducing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This suppresses ovarian/testicular steroidogenesis, lowering estrogen/testosterone to castrate levels . In breast cancer, this reduces estradiol to postmenopausal levels, while in prostate cancer, it inhibits testosterone-driven tumor growth. Studies confirm serum estradiol suppression to ≤20 pg/mL in premenopausal women and testosterone ≤50 ng/dL in men .

Q. What evidence supports the use of this compound as adjuvant therapy in locally advanced prostate cancer?

The Phase III RTOG 85-31 trial (n=945) showed adjuvant this compound with radiotherapy improved 5-year local control (84% vs. 71%) and disease-free survival (60% vs. 44%) compared to radiotherapy alone. Subgroup analysis revealed survival benefits in high-risk patients (Gleason 8–10: 66% vs. 55% survival, P=0.03) . Similarly, a randomized trial (n=401) demonstrated a 17% absolute improvement in 5-year survival (79% vs. 62%) when this compound was combined with radiotherapy .

Q. How does this compound compare to surgical castration in premenopausal breast cancer?

this compound achieves comparable estradiol suppression to surgical oophorectomy (≤20 pg/mL) but with reversibility and fewer irreversible morbidities. A study of 75 premenopausal women showed a 33% objective response rate (median duration >15 months), aligning with historical oophorectomy data. Notably, 53% of patients avoided surgical morbidity due to reversible ovarian suppression .

Advanced Research Questions

Q. What methodological considerations are critical when designing trials to evaluate this compound’s ovarian protection during chemotherapy?

The POEMS/S0230 trial (n=218) highlights key design elements:

  • Primary endpoint : Ovarian failure rate (amenorrhea + FSH >30 IU/L at 2 years).
  • Secondary endpoints : Pregnancy rates, disease-free survival (DFS), and overall survival (OS).
  • Statistical adjustments : Sensitivity analyses for missing data (e.g., 37% missing primary endpoint data in POEMS) and stratification by age/chemotherapy regimen. Results showed reduced ovarian failure (8% vs. 22%, OR=0.30) and higher pregnancy rates (21% vs. 11%) with this compound .

Q. How do dosing intervals (3-monthly vs. monthly) impact efficacy and pharmacodynamics in breast cancer?

A Phase III open-label trial (n=241) compared 3-monthly 10.8 mg and monthly 3.6 mg this compound in ER+ advanced breast cancer. Non-inferiority was confirmed for 24-week progression-free survival (61.5% vs. 60.2%) and comparable estradiol suppression (≤20 pg/mL). Safety profiles were similar, supporting 3-monthly dosing for adherence and resource efficiency . Real-world studies (n>15,000) further validate non-inferiority in DFS and OS for the 10.8 mg formulation .

Q. What contradictions exist in the literature regarding this compound’s combination with tamoxifen?

While early trials suggested synergistic effects (e.g., 44-week median response duration in advanced breast cancer ), later studies reported mixed outcomes:

  • Benefit : Combined therapy reduced FSH more effectively than this compound alone, potentially enhancing efficacy .
  • Limitation : A randomized trial found no survival difference between this compound ± tamoxifen in premenopausal women, highlighting the need for biomarker-driven patient selection .

Q. How should researchers address missing data in trials evaluating this compound’s fertility preservation outcomes?

Q. How can real-world evidence (RWE) complement RCT findings for this compound?

RWE studies (e.g., n=15,000 in China) provide insights into long-term outcomes and rare adverse events. Key steps:

  • Propensity score matching : Balance confounders between treatment groups.
  • Validation against RCTs : Confirm non-inferiority of 10.8 mg dosing in diverse populations .

Q. What are the ethical considerations in trials combining this compound with fertility endpoints?

  • Informed consent : Clarify potential reversibility of ovarian suppression.
  • Pregnancy monitoring : Track outcomes in patients attempting conception post-treatment.
  • Data transparency : Report both positive (e.g., successful pregnancies) and negative (e.g teratogenicity risks) findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.